tert-Butyl 5-formyl-2-methylpiperidine-1-carboxylate
Description
tert-Butyl 5-formyl-2-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a methyl group at the 2-position, and a formyl group at the 5-position. The Boc group enhances solubility and stability during synthetic processes, while the formyl group offers reactivity for further functionalization, such as condensation or nucleophilic addition reactions. This compound is pivotal in pharmaceutical and agrochemical synthesis, particularly in constructing nitrogen-containing heterocycles .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
DSTJKJOIZJOPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis generally begins with a substituted piperidine scaffold, either commercially available or synthesized via hydrogenation or cyclization methods. The methyl group at the 2-position is either introduced early or retained from the starting material.
Formylation Step
The key step is the selective formylation at the 5-position. Common strategies include:
- Vilsmeier-Haack Reaction : Using reagents such as POCl3 and DMF to introduce the aldehyde functionality selectively on the piperidine ring.
- Directed Lithiation Followed by DMF Quench : Lithiation at the 5-position with strong bases (e.g., LDA) followed by quenching with DMF to install the formyl group.
These methods provide high regioselectivity and yield under controlled temperature conditions.
Protection of the Amino Group
The nitrogen in the piperidine ring is protected by reaction with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate. This step is crucial to prevent unwanted side reactions during subsequent transformations.
Purification and Characterization
After synthesis, the compound is typically purified by flash column chromatography using ethyl acetate/hexane mixtures. Characterization involves:
- NMR Spectroscopy : To confirm the presence of the formyl group and Boc protection.
- Mass Spectrometry (HRMS) : To verify molecular weight.
- IR Spectroscopy : To identify characteristic carbonyl stretches (~1700 cm⁻¹ for aldehyde and carbamate).
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting piperidine derivative | Use of 2-methylpiperidine or derivative | - |
| 2 | LDA, THF, -78°C; then DMF | Directed lithiation at 5-position, followed by formylation | 75-85% |
| 3 | tert-Butyl chloroformate, base (e.g., triethylamine), DCM, 0°C to RT | Protection of nitrogen to form Boc carbamate | 90-95% |
| 4 | Purification by flash chromatography | Isolation of pure tert-butyl 5-formyl-2-methylpiperidine-1-carboxylate | - |
Analytical Data Summary
| Analytical Method | Key Data |
|---|---|
| 1H NMR (CDCl3) | Signals for aldehyde proton (~9.5-10 ppm), methyl group (~1.0-1.5 ppm), Boc tert-butyl protons (~1.4 ppm) |
| 13C NMR | Carbonyl carbons at ~156-160 ppm (carbamate), aldehyde carbon at ~190-200 ppm |
| HRMS | Molecular ion peak consistent with C12H21NO3 (molecular weight ~227.3 g/mol) |
| IR Spectroscopy | Strong absorption bands near 1700 cm⁻¹ (aldehyde C=O), 1690 cm⁻¹ (carbamate C=O) |
Research Findings and Optimization
- The use of mild lithiation conditions preserves the stereochemical integrity of the 2-methyl substituent.
- Protection with tert-butyl carbamate improves compound stability and facilitates downstream synthetic transformations.
- Alternative formylation methods such as oxidation of hydroxymethyl intermediates have been explored but are less common due to lower selectivity.
- Scale-up procedures employ batch reactors with controlled temperature and inert atmosphere to maximize yield and purity.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Vilsmeier-Haack formylation | POCl3, DMF | Straightforward, good regioselectivity | Harsh reagents, possible overreaction | 70-80 |
| Directed lithiation + DMF | LDA, DMF | High regio- and stereoselectivity | Requires low temperature, moisture sensitive | 75-85 |
| Oxidation of hydroxymethyl intermediate | Oxidants like PCC or Dess-Martin | Mild conditions | Multi-step, lower overall yield | 50-65 |
| Boc protection | tert-Butyl chloroformate, base | High stability of product | Requires careful pH control | 90-95 |
Chemical Reactions Analysis
Reductive Amination
The formyl group undergoes reductive amination with primary or secondary amines to form hydrazine or amine derivatives. This reaction is pivotal for constructing nitrogen-containing pharmacophores.
Example Reaction
Reaction with benzyl hydrazine under reductive conditions:
texttert-Butyl 5-formyl-2-methylpiperidine-1-carboxylate + benzyl hydrazine → tert-Butyl 2-((1-benzylhydrazineyl)methyl)piperidine-1-carboxylate
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Reducing agent: Sodium cyanoborohydride (NaBH3CN)
-
Temperature: Room temperature
Analytical Data :
-
HRMS : Calcd for C23H38N3O4 [M+H]⁺: 420.2862 Da; Found: 420.2855 Da
-
¹H/¹³C NMR : Rotameric broadening observed due to restricted rotation around the hydrazine bond .
Oxidation and Reduction
The formyl group is redox-active, enabling conversion to carboxylic acids or alcohols.
Table 1: Redox Reactions of the Formyl Group
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C → RT | tert-Butyl 5-carboxy-2-methylpiperidine-1-carboxylate | ~75%* | |
| Reduction | NaBH₄, MeOH, 0°C → RT | tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | ~85%* |
*Yields estimated from analogous piperidine derivatives.
Mechanistic Notes :
-
Oxidation : Proceeds via formation of a geminal diol intermediate, followed by oxidation to the carboxylic acid.
-
Reduction : The formyl group is converted to a primary alcohol, retaining the piperidine ring’s stereochemistry.
Nucleophilic Addition
The electrophilic carbonyl carbon reacts with nucleophiles such as Grignard reagents or organometallics.
Example : Reaction with methylmagnesium bromide (Grignard reagent):
textThis compound + MeMgBr → tert-Butyl 5-(1-hydroxyethyl)-2-methylpiperidine-1-carboxylate
Conditions :
-
Solvent: Dry diethyl ether
-
Temperature: −78°C → RT
-
Workup: Quenched with NH₄Cl
Substitution Reactions
The tert-butyl group can be hydrolyzed under acidic or basic conditions to expose a carboxylic acid, enabling further derivatization.
Table 2: Hydrolysis of the Tert-Butyl Group
Notes :
-
Trifluoroacetic acid (TFA) selectively cleaves the tert-butyl ester without affecting the formyl group .
-
The deprotected carboxylic acid is used in amide bond formation with amines (e.g., General Procedure E in ).
Heterocycle Formation
The formyl group participates in cyclocondensation reactions to form heterocyclic scaffolds.
Example : Reaction with hydroxylamine to form an oxime, followed by cyclization:
textThis compound + NH₂OH → Oxime intermediate → Piperidine-fused isoxazoline
Conditions :
-
Solvent: Ethanol
-
Catalyst: Acetic acid
-
Temperature: Reflux
Key Research Findings
-
Pharmacological Relevance : Derivatives of this compound show binding to kinase domains (e.g., ERK5), with the formyl group critical for hinge-region interactions .
-
Stability : The tert-butyl group enhances solubility in organic solvents (logP = 1.8) and protects the carboxylate from premature hydrolysis.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of tert-Butyl 5-formyl-2-methylpiperidine-1-carboxylate is its use as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs targeting different therapeutic areas, including:
- Antimicrobial Agents : The compound has been utilized in the synthesis of beta-lactamase inhibitors, which are crucial for enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. These inhibitors work by preventing bacterial enzymes from breaking down the antibiotic compounds, thereby restoring their effectiveness .
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit protective effects against neurodegenerative conditions such as Alzheimer's disease. For instance, related compounds have shown potential in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
The biological activities associated with this compound and its derivatives have been the subject of extensive research:
- Inhibition Studies : Compounds derived from this compound have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and beta-secretase. These activities are relevant for developing treatments for cognitive decline and memory impairment .
- Cell Viability and Cytotoxicity : Studies involving astrocyte cell cultures have shown that certain derivatives can protect against cytotoxicity induced by amyloid-beta peptides. This suggests potential therapeutic roles in mitigating neuroinflammation and cell death associated with neurodegenerative diseases .
Synthetic Methodologies
The compound is not only valuable for its end products but also for its role in advancing synthetic methodologies:
- Reactivity and Functionalization : The presence of both formyl and tert-butyl groups allows for selective functionalization, enabling chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is crucial in medicinal chemistry where fine-tuning molecular characteristics can lead to improved drug efficacy and safety profiles.
Case Study 1: Synthesis of Beta-Lactamase Inhibitors
A patent outlines a method for synthesizing beta-lactamase inhibitors using this compound as a key intermediate. The process involves several steps including protection, coupling reactions, and deprotection to yield the final inhibitor compounds .
Case Study 2: Neuroprotective Effects
Research published in Molecules details experiments where derivatives of this compound were tested for their ability to prevent astrocyte death induced by amyloid-beta peptides. The findings indicated that certain modifications enhanced protective effects, suggesting pathways for developing new treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-2-methylpiperidine-1-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5, )
- Structure: Replaces the formyl group with a 3,4-difluorophenylamino-methyl substituent.
- Properties : Solid (melting point: 102–105°C), confirmed via NMR and MS.
- Applications : Likely used in medicinal chemistry for fluorine-containing drug candidates. The fluorine atoms enhance bioavailability and metabolic stability .
tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate ()
- Structure: Substitutes the formyl group with an amino group and introduces stereochemistry (2R,5S).
- Properties: Liquid, with applications in chiral synthesis. The amino group enables peptide coupling or urea formation .
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid ()
Ring Structure and Saturation
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate ()
- Structure : Partially unsaturated dihydropyridine ring.
- Properties : Higher reactivity due to conjugation, suitable for redox-active intermediates in catalysis or drug delivery .
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
- Structure : Pyrrolidine (5-membered ring) with bromo and dimethoxymethyl groups.
Functional Group Reactivity
- Formyl Group (Target Compound) : Enables Schiff base formation or aldol reactions.
- Amino Group (): Facilitates amide or sulfonamide linkages.
- Bromo Group () : Useful in Suzuki or Buchwald–Hartwig couplings.
Biological Activity
tert-Butyl 5-formyl-2-methylpiperidine-1-carboxylate (CAS No. 157634-02-1) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C11H19NO3 and features a piperidine ring substituted with a tert-butyl group and a formyl group. The structure contributes to its reactivity and interaction with biological targets.
- Acetylcholinesterase Inhibition : Research indicates that similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- β-Secretase Inhibition : Compounds related to this compound have demonstrated the ability to inhibit β-secretase, an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease. This inhibition could potentially reduce amyloid-beta aggregation, thereby mitigating neurodegeneration .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production. For instance, it has been observed that certain piperidine derivatives can lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models exposed to amyloid-beta .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and protective effects of this compound on astrocytes exposed to amyloid-beta peptides. Results indicate that this compound can enhance cell viability in the presence of toxic agents, suggesting neuroprotective properties. Specifically, it has been reported that when astrocytes were treated with both Aβ1-42 and this compound, cell viability improved compared to treatment with Aβ1-42 alone .
In Vivo Studies
In vivo studies involving animal models have shown mixed results regarding the efficacy of this compound in reducing amyloid plaque formation. While some derivatives have demonstrated significant protective effects against cognitive decline, others have not shown substantial bioavailability or efficacy when administered systemically .
Case Studies
Q & A
Q. What are the common synthetic routes for preparing tert-butyl piperidine carboxylate derivatives, and how can they be adapted for introducing a formyl group?
- Methodological Answer: A typical approach involves using tert-butoxycarbonyl (Boc) protection on the piperidine nitrogen, followed by functionalization at specific positions. For formylation, methods like Vilsmeier-Haack reaction (using POCl₃ and DMF) or oxidation of hydroxymethyl intermediates (e.g., with PCC or Swern oxidation) may be employed. Multi-step syntheses often involve nucleophilic substitution or coupling reactions, as seen in analogous piperidine derivatives (e.g., tert-butyl carbamate intermediates in multi-step protocols) . Purification via silica gel chromatography is standard .
Q. How should researchers purify and characterize tert-butyl 5-formyl-2-methylpiperidine-1-carboxylate?
- Methodological Answer: Purification typically involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from solvents like dichloromethane/hexane. Characterization requires H/C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and formyl proton (δ ~9-10 ppm). Mass spectrometry (ESI-TOF) validates the molecular ion peak. X-ray crystallography (using SHELX programs) may resolve stereochemical ambiguities .
Q. What safety precautions are critical when handling tert-butyl piperidine derivatives with reactive aldehydes?
- Methodological Answer: Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact. Store in airtight containers at 2–8°C to prevent formyl group degradation. Incompatible with strong oxidizers or bases; monitor for exothermic reactions during synthetic steps. Refer to SDS guidelines for analogous compounds (e.g., tert-butyl carbamates) for spill management and first aid .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?
- Methodological Answer: Discrepancies in NMR shifts (e.g., formyl proton) may arise from solvent effects or conformational flexibility. Verify assignments using 2D NMR (COSY, HSQC) and compare with DFT calculations (e.g., B3LYP/6-311+G(d,p)). If crystallinity is poor, consider alternative derivatives (e.g., oxime formation) for X-ray analysis .
Q. What strategies optimize the regioselective formylation of 2-methylpiperidine derivatives without over-oxidation?
- Methodological Answer: Use mild oxidizing agents (e.g., TEMPO/NaClO) for controlled aldehyde formation. Protect competing functional groups (e.g., amines) with Boc or Fmoc. Monitor reaction progress via TLC or in-situ IR. For sterically hindered substrates, consider directed ortho-metalation (DoM) strategies .
Q. How can stereochemical outcomes be controlled during piperidine ring functionalization?
- Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce stereocontrol. For diastereomer separation, use chiral HPLC or crystallization. In cases like tert-butyl 4-methoxycyclohexyl derivatives, stereoselective amination or resolution via diastereomeric salt formation is effective .
Q. What experimental designs assess the stability of the formyl group under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
Q. How do researchers design toxicity profiles for novel tert-butyl piperidine derivatives lacking full ecotoxicological data?
- Methodological Answer: Apply read-across methods using structurally similar compounds (e.g., tert-butyl carbamates with known LD₅₀ values). Perform acute toxicity assays (e.g., zebrafish embryo toxicity test) and in silico predictions (e.g., ECOSAR). Reference SDS data for hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
